6-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-9-3-4-11-10(6-9)19(14(20)8-21-11)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXXUQDFDTGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique combination of a benzo[b][1,4]oxazine structure and an oxadiazole moiety, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A chlorine atom at position 6.
- A thiophene ring attached via an oxadiazole group.
- A benzo[b][1,4]oxazine core.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole, including those similar to this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Chloro... | MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| 6-Chloro... | HeLa (Cervical) | 3.5 | Cell cycle arrest |
| 6-Chloro... | A549 (Lung) | 7.0 | Inhibition of proliferation |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as cell cycle arrest and modulation of pro-apoptotic factors .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The following table summarizes the anti-inflammatory effects observed:
| Test System | Cytokine Level Reduction (%) | Concentration (µM) |
|---|---|---|
| Macrophage Culture | IL-6: 70% | 10 |
| TNF-α: 65% | 10 |
The data indicate that the compound effectively modulates inflammatory responses and could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are presented below:
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
These results suggest that while the compound has varying degrees of effectiveness against different bacterial strains, it shows promise as a potential antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from oxadiazole and thiophene structures:
- Anticancer Properties : A study highlighted the efficacy of oxadiazole derivatives in inhibiting tumor growth in xenograft models. The compounds led to a significant reduction in tumor size compared to controls.
- Anti-inflammatory Mechanisms : Research demonstrated that compounds with similar structures inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
- Antimicrobial Efficacy : A comparative study on various heterocyclic compounds indicated that those containing thiophene rings exhibited enhanced antimicrobial properties due to their ability to disrupt bacterial membranes .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of 1,2,4-oxadiazole , which include the compound , exhibit promising anticancer properties by inhibiting specific cancer cell lines.
Case Studies:
- A study highlighted that various 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The presence of electron-withdrawing groups was found to enhance biological activity significantly .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 6-chloro derivative | MCF7 | 0.48 |
| 6-chloro derivative | HCT116 | 0.19 |
Antimicrobial Properties
Another area of application for the compound is its antimicrobial activity . Derivatives containing the oxadiazole moiety have been reported to exhibit antibacterial and antifungal properties.
Findings:
- In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications . Research into oxadiazole derivatives has revealed their ability to modulate inflammatory pathways.
Observations:
- Compounds similar to the one discussed have been found to suppress pro-inflammatory cytokines and exhibit anti-inflammatory effects in animal models . This suggests potential therapeutic uses in treating inflammatory diseases.
Mechanism-Based Approaches
The understanding of the mechanisms through which this compound operates is crucial for its development as a therapeutic agent. Molecular docking studies have been conducted to elucidate its binding interactions with target proteins involved in cancer progression.
Insights:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of the benzoxazine ring undergoes nucleophilic substitution under alkaline conditions. Common reagents and outcomes include:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Sodium methoxide | 6-methoxy derivative | 82 | Reflux in methanol |
| Ammonia | 6-amino derivative | 68 | Ethanol, 80°C |
| Thiophenol | 6-phenylthio derivative | 75 | DMF, 100°C |
This reactivity enables functionalization for pharmacological optimization, particularly in modifying electron-withdrawing groups to enhance bioactivity .
Oxidation and Reduction Reactions
The oxadiazole and benzoxazine moieties participate in redox transformations:
-
Oxidation :
Treatment with hydrogen peroxide converts the oxadiazole ring into a 1,2,4-triazole oxide derivative, confirmed via LC-MS and NMR. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, which can further cyclize to form fused heterocycles .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems. Key data:
| Dipolarophile | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile oxide | Triazolo-oxadiazole hybrid | 12 | 78 |
| Benzontrile oxide | Aryl-substituted triazolo derivative | 18 | 65 |
These reactions expand the compound’s structural diversity for applications in materials science .
Alkylation and Acylation
The methylene bridge (-CH₂-) between the benzoxazine and oxadiazole rings undergoes alkylation/acylation:
-
Alkylation :
Reaction with methyl iodide in the presence of K₂CO₃ yields a quaternary ammonium derivative, enhancing water solubility . -
Acylation :
Treatment with acetyl chloride produces an acetylated analog, confirmed by IR (C=O stretch at 1732 cm⁻¹) and ¹³C NMR .
Hydrolysis and Ring-Opening
Under acidic conditions (HCl/H₂O), the benzoxazine ring hydrolyzes to form a phenolic derivative:
This reaction is critical for studying metabolic degradation pathways .
Metal Coordination
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen and oxygen atoms. Coordination complexes exhibit altered electronic properties, as shown below:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral geometry | 8.2 |
| ZnCl₂ | Tetrahedral geometry | 6.9 |
These complexes are studied for catalytic applications in organic synthesis .
Photochemical Reactions
UV irradiation induces intramolecular cyclization between the thiophene and oxadiazole moieties, forming a fused thieno-oxadiazole system. Quantum yield calculations (Φ = 0.32) suggest moderate efficiency.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Core Heterocycles
- Target Compound: Benzoxazinone core (C9H6ClNO2) with 1,2,4-oxadiazole and thiophene substituents.
- 6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (): Parent benzoxazinone without substituents; exhibits herbicidal and antifungal activity.
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (): 1,3,5-Oxadiazine core with trichloromethyl and chlorophenyl groups.
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Triazole-thione core with chlorophenyl substituents, forming hydrogen-bonded hexamers.
- 2-(3-Chlorobenzo[b]thiophen-2-yl)-4-(Arylidene)oxazol-5(4H)-one (): Oxazolone core fused with chlorobenzo[b]thiophene.
Substituent Profiles
Crystallographic and Stability Features
Discussion of Substituent Effects
- Thiophene vs. Chlorophenyl : Thiophene’s electron-rich nature may improve π-π stacking in target interactions compared to chlorophenyl’s steric and electronic effects .
- Oxadiazole vs. Oxadiazine : The 1,2,4-oxadiazole in the target compound offers greater rigidity and metabolic stability than 1,3,5-oxadiazine (), which may degrade more readily.
- Bioactivity Trends: Thiazolidinone-azo compounds () show antioxidant activity, suggesting that similar azo groups in the target compound could introduce redox-modulating properties.
Preparation Methods
Cyclization of 2-Amino-5-Chlorophenol
The benzo[b]oxazin-3(4H)-one core is synthesized via cyclization of 2-amino-5-chlorophenol with chloroacetyl chloride. In a typical procedure, 2-amino-5-chlorophenol (10 mmol) is dissolved in dry dichloromethane under nitrogen. Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol) to neutralize HCl. The mixture is stirred at room temperature for 6 hours, yielding 6-chloro-2H-benzo[b]oxazin-3(4H)-one as a white solid (82% yield, m.p. 148–150°C).
Key Data
- FTIR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆): δ 4.30 (s, 2H, CH₂), 6.95 (d, J = 8.4 Hz, 1H, ArH), 7.25 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J = 2.4 Hz, 1H, ArH).
Construction of the Oxadiazole-Thiophene Moiety
Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethanol
Thiophene-2-carbonitrile (8 mmol) is reacted with hydroxylamine hydrochloride (10 mmol) in ethanol/water (3:1) at 80°C for 6 hours to form thiophene-2-carboxamidoxime. This intermediate is then cyclized with glycolic acid (8 mmol) using EDCl (10 mmol) and HOBt (10 mmol) in DMF at 100°C for 12 hours, yielding 3-(thiophen-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole (68% yield).
Key Data
Chlorination of the Hydroxymethyl Group
The hydroxymethyl oxadiazole (5 mmol) is treated with thionyl chloride (15 mmol) in dry DCM at 0°C for 2 hours, yielding 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (89% yield).
Final Coupling Reaction
Nucleophilic Substitution
6-Chloro-4-(chloromethyl)-2H-benzo[b]oxazin-3(4H)-one (3 mmol) and 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (3.3 mmol) are dissolved in dry acetonitrile with K₂CO₃ (6 mmol). The mixture is refluxed for 8 hours, affording the target compound in 65% yield.
Optimization Table
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 65 |
| Base | K₂CO₃ | 65 |
| Temperature (°C) | 80 | 65 |
| Alternative Base | Cs₂CO₃ | 58 |
Alternative Synthetic Routes
Hydrazide-Mediated Cyclization
6-Chloro-4-(hydrazinylmethyl)-2H-benzo[b]oxazin-3(4H)-one (prepared via hydrazine substitution) reacts with thiophene-2-carbonitrile in ethanol under microwave irradiation (120°C, 30 min), yielding the target compound in 71% yield.
Advantages
- Shorter reaction time (30 min vs. 8 hours).
- Higher yield (71% vs. 65%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 65 | 8h | Moderate |
| Microwave-Assisted | 71 | 0.5h | High |
| Biocatalytic* | N/A | – | Low |
*Biocatalytic methods (e.g., HRP-mediated oxidation) were explored but proved incompatible with the oxadiazole-thiophene moiety.
Q & A
Q. What are the common synthetic routes to construct the benzoxazinone core in this compound?
The benzoxazinone core is typically synthesized via cyclization reactions. For example, condensation of substituted benzaldehydes with amines, followed by intramolecular cyclization in acetic anhydride/acetic acid mixtures, is a standard approach . Evidence from analogous compounds suggests that intermediates like 2-chloro-N-phenylacetamide or ethyl acetoacetate derivatives can be used as precursors, with subsequent functionalization via Biginelli reactions or thiourea condensations .
Q. How is the 1,2,4-oxadiazole ring introduced into the structure?
The 1,2,4-oxadiazole ring is often formed by reacting nitrile derivatives with hydroxylamine or via cyclization of acylthiosemicarbazides. For instance, mercaptoacetic acid has been used to cyclize intermediates into oxadiazole-containing scaffolds under catalytic conditions . In some cases, heterocyclic rings are pre-synthesized and attached via alkylation or coupling reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : To confirm the disappearance of NH/OH bands (e.g., after cyclization) and presence of C=O (1670–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- NMR : and NMR are essential for verifying substitution patterns. For example, methylene protons adjacent to the oxadiazole ring typically appear at δ 3.5–4.5 ppm, while aromatic protons from the thiophene or benzoxazinone moieties resonate at δ 6.5–8.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation?
Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improve reaction efficiency by facilitating heterocyclization . Solvent choice is critical: polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution rates, while additives like triethylamine neutralize HCl byproducts in reactions involving chloroacetyl chloride . Monitoring via TLC or HPLC ensures reaction completion before workup.
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
Contradictions often arise from tautomerism or conformational flexibility. For example, thione-thiol tautomerism in triazole-thione derivatives can lead to ambiguous NMR signals. Researchers should:
- Use 2D NMR (e.g., - HSQC, - COSY) to assign overlapping peaks .
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Cross-validate with X-ray crystallography when possible, as seen in hydrogen-bonded supramolecular structures .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes or cancer-related kinases) to prioritize synthetic targets .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ constants of substituents) with bioactivity data from analogs .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to optimize lead compounds .
Q. What experimental designs are suitable for evaluating biological activity in this compound class?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
- Antioxidant screening : DPPH radical scavenging and FRAP assays quantify redox activity .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with replicates .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modifications .
- Formulation : Use co-solvents (DMSO/PBS mixtures) or nanoencapsulation to enhance aqueous solubility .
Q. What synthetic steps are prone to side reactions, and how to mitigate them?
- Oxadiazole cyclization : Competing nitrile hydration can occur; use anhydrous conditions and molecular sieves .
- Chloro-substitution : Over-alkylation is possible; employ stoichiometric control and low temperatures .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF) isolates pure products .
Data Reproducibility and Validation
Q. How to ensure reproducibility in multi-step syntheses?
- Detailed protocols : Specify reaction times, temperatures, and catalyst loads (e.g., "10 wt% Bleaching Earth Clay" ).
- Batch consistency : Characterize intermediates (e.g., melting points, values) at each step .
- Open data : Share spectral raw data (NMR FID files, HRMS spectra) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
